molecular formula C12H15N3 B2597880 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-14-6

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B2597880
CAS No.: 866018-14-6
M. Wt: 201.273
InChI Key: JZRXTYNNCIGXPH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound with a complex structure that includes both pyrazole and quinazoline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrazole with an appropriate quinazoline derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various tetrahydropyrazolo derivatives .

Scientific Research Applications

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and modify its physicochemical properties .

Properties

IUPAC Name

2,5-dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-7-12-13-9(2)10-5-3-4-6-11(10)15(12)14-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXTYNNCIGXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CCCC3)C(=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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